

Navigating the Landscape of Isotopic Labeling: A Technical Guide to D-Lyxose-13C

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment levels of commercially available D-Lyxose labeled with Carbon-13. Due to the specific request for **D-Lyxose-13C-3**, it is important to note that while this particular isomer is not commonly listed by major commercial suppliers, a variety of other C-13 labeled D-Lyxose isotopomers are readily available with high isotopic purity. This guide will detail the specifications of these available compounds, provide comprehensive experimental protocols for determining isotopic enrichment, and illustrate relevant workflows and metabolic pathways.

Commercially Available D-Lyxose-13C Isotopomers: A Quantitative Overview

While D-Lyxose specifically labeled at the third carbon position (**D-Lyxose-13C-3**) is not a standard catalog item, researchers have access to several other isotopically labeled versions of D-Lyxose. These compounds are typically offered with a high degree of isotopic enrichment, making them suitable for a wide range of applications in metabolic research, drug development, and analytical chemistry. The following table summarizes the key quantitative data for commercially available D-Lyxose-13C isotopomers from prominent suppliers.



Product Name	Supplier	Isotopic Enrichment Level	Chemical Purity
D-Lyxose (1-13C)	Cambridge Isotope Laboratories, Inc.	99%	Not specified
D-Lyxose (2-13C)	Cambridge Isotope Laboratories, Inc.	99%	Not specified
D-Lyxose (5-13C)	Cambridge Isotope Laboratories, Inc.	99%	Not specified
D-Lyxose (U-13C5)	Cambridge Isotope Laboratories, Inc.	99%	Not specified
D-Lyxose-1-13C	Sigma-Aldrich	99 atom % 13C	≥98% (CP)

Experimental Protocols for Determining Isotopic Enrichment

Accurate determination of isotopic enrichment is critical for the quantitative analysis of data from tracer experiments. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 1: Isotopic Enrichment Determination by NMR Spectroscopy

NMR spectroscopy provides a powerful non-destructive method to determine the position and extent of isotopic labeling. The one-bond carbon-proton coupling (¹J_CH) is a key parameter used for this analysis.

Methodology:

• Sample Preparation: Dissolve a precisely weighed amount of the 13C-labeled D-Lyxose in a suitable deuterated solvent (e.g., D₂O) to a final concentration of 10-50 mM. Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.



• NMR Data Acquisition:

- Acquire a high-resolution one-dimensional (1D) ¹H NMR spectrum to observe the proton signals.
- Acquire a 1D ¹³C NMR spectrum. The presence of a signal at a specific carbon position confirms the labeling.
- For precise enrichment measurement, acquire a ¹H-{¹³C} coupled spectrum (without ¹³C decoupling). The ¹H signal of the proton attached to the ¹³C-labeled carbon will appear as a doublet due to the ¹J_CH coupling, flanked by a smaller central singlet from the unlabeled molecules.

Data Analysis:

- Integrate the area of the central singlet (unlabeled species) and the two satellite peaks of the doublet (¹³C-labeled species).
- The isotopic enrichment is calculated using the following formula: Isotopic Enrichment (%)
 = [Sum of satellite peak areas / (Sum of satellite peak areas + Central singlet area)] * 100

A more advanced NMR technique, Isotope-Edited Total Correlation Spectroscopy (ITOCSY), can also be employed to filter and separate spectra of 12C- and 13C-containing molecules, allowing for accurate enrichment measurements even in complex mixtures.[1][2]

Protocol 2: Isotopic Enrichment Determination by Mass Spectrometry

Mass spectrometry is a highly sensitive technique for determining isotopic enrichment by measuring the mass-to-charge ratio (m/z) of the molecule and its isotopologues.

Methodology:

 Sample Preparation: Prepare a dilute solution of the 13C-labeled D-Lyxose in a suitable solvent compatible with the chosen ionization method (e.g., methanol/water for electrospray ionization).

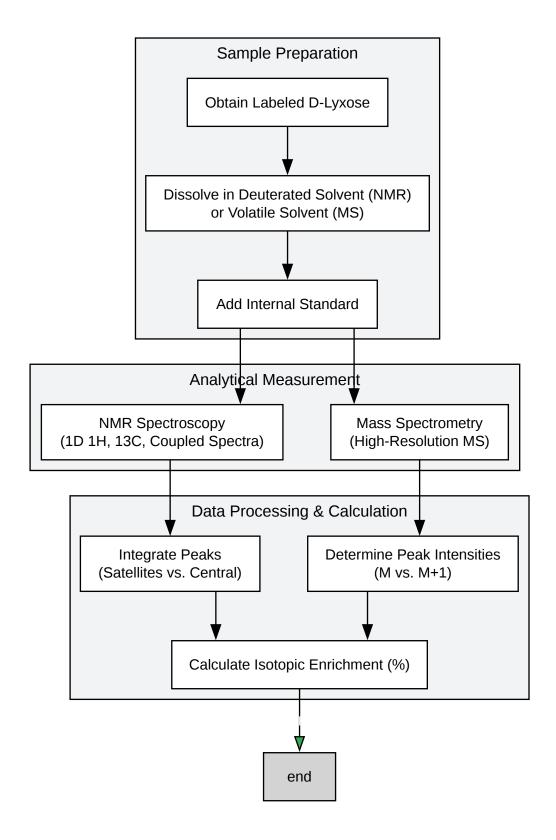


- Mass Spectrometry Analysis:
 - Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
 - Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of D-Lyxose.
 - The spectrum will show a distribution of isotopologues. For a singly labeled D-Lyxose-13C, there will be a peak for the unlabeled molecule (M) and a peak for the labeled molecule (M+1).
- Data Analysis:
 - Determine the relative intensities of the M and M+1 peaks.
 - Correct for the natural abundance of ¹³C in the unlabeled molecule. The natural abundance of ¹³C is approximately 1.1%.
 - The isotopic enrichment is calculated by comparing the observed intensity of the M+1
 peak to the intensity expected from natural abundance. A general method involves
 comparing the measured isotope distribution with theoretically calculated distributions for
 different enrichment levels.[3]

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental and metabolic contexts, the following diagrams have been generated using Graphviz.

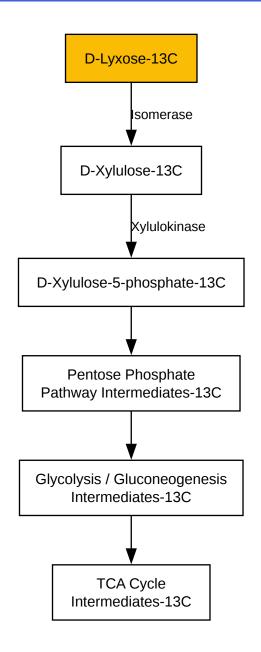




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Caption: Experimental workflow for determining isotopic enrichment.





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Caption: Hypothetical metabolic fate of D-Lyxose-13C.

Applications in Research and Development

Isotopically labeled sugars like D-Lyxose-13C are invaluable tools in various research domains:

• Metabolic Flux Analysis: Tracing the flow of carbon atoms through metabolic pathways to understand cellular metabolism in normal and diseased states.[4]



- Drug Metabolism and Pharmacokinetics (DMPK): Studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates that have a sugar moiety.
- Glycobiology: Investigating the synthesis and function of glycans and glycoproteins.
- Analytical Standards: Serving as internal standards in quantitative mass spectrometry-based assays for accurate measurement of their unlabeled counterparts in biological samples.

In conclusion, while **D-Lyxose-13C-3** is not a readily available commercial product, a range of other D-Lyxose-13C isotopomers with high isotopic purity are accessible. The experimental protocols detailed in this guide provide robust methods for verifying isotopic enrichment, a crucial step for ensuring data quality in research and development. The provided diagrams offer a visual representation of the analytical workflow and the potential metabolic applications of these valuable research compounds.

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